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Introduction

Phosphoglycerate Mutase (PGAM) deficiency, also known as Glycogen Storage Disease Type
X (GSD X), is a rare, autosomal recessive metabolic myopathy.[1][2][3] The disorder primarily
affects skeletal muscle and is characterized by exercise intolerance, muscle pain, cramping,
and recurrent episodes of myoglobinuria (the presence of myoglobin in the urine following
muscle breakdown).[4][5][6] These symptoms are triggered by strenuous physical activity, while
individuals are often asymptomatic at rest.[1] In some cases, microscopic tube-shaped
structures called tubular aggregates are observed in muscle fibers.[4][6][7] The condition is
caused by mutations in the PGAM2 gene, which encodes the muscle-specific isoform of the
glycolytic enzyme phosphoglycerate mutase, leading to impaired energy production during
anaerobic exercise.[4][8] This guide provides an in-depth overview of the genetic and molecular
underpinnings of PGAM deficiency for researchers and drug development professionals.

The Phosphoglycerate Mutase (PGAM) Gene and
Protein Family

Phosphoglycerate mutase is a crucial enzyme in the glycolytic pathway, catalyzing the
reversible conversion of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA).[1][8] In
humans, the enzyme exists as a dimer composed of two subunits: the muscle-specific (M) type
and the brain/non-muscle (B) type.[1][9] This results in three possible isozymes: PGAM-MM,
PGAM-BB, and the hybrid PGAM-MB.[1][10]
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e PGAM2 (PGAM-M): The PGAM2 gene, located on chromosome 7p13-p12.3, encodes the M
subunit.[1][6][11] Mature skeletal muscle almost exclusively contains the PGAM-MM
isozyme, which accounts for approximately 95% of the total PGAM activity in this tissue.[9]
[12][13]

e PGAM1 (PGAM-B): The PGAML1 gene encodes the B subunit and is found on chromosome
10925.[6][14] The PGAM-BB and PGAM-MB isoforms are predominant in other tissues, such
as the brain.[1][10]

PGAM deficiency as a metabolic myopathy is specifically caused by defects in the PGAM2
gene, leading to a deficiency of the PGAM-M subunit.[1][4]

Genetic Etiology and Inheritance

Inheritance Pattern

PGAM deficiency is inherited in an autosomal recessive pattern.[4][7][15] This means an
affected individual must inherit two mutated copies of the PGAM2 gene, one from each parent.
[15] Parents who are carriers (heterozygotes) have one mutated copy and one normal copy
and typically do not exhibit symptoms of the disorder.[4][7] However, some symptomatic
heterozygotes with partial enzyme deficiency have been reported, experiencing milder
symptoms like exercise-induced cramping.[4][6][16]

Figure 1: Autosomal Recessive Inheritance of PGAM Deficiency
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Figure 1: Autosomal Recessive Inheritance of PGAM Deficiency

Pathogenic Variants in PGAM2

Several mutations in the PGAM2 gene have been identified as the cause of PGAM deficiency.
These mutations significantly reduce or eliminate the activity of the PGAM-M enzyme.[8][17]
The most common mutation, particularly in individuals of African American descent, is a
nonsense mutation in codon 78.[8][12][18] Other missense and frameshift mutations have been
identified in various ethnic groups.[12][18][19]

Nucleotide Amino Acid Associated

Mutation Type . References
Change Change Ethnicity
African
TGG (Trp) - )
W78X Nonsense G-A American, [8][12][17][18]
TAG (Stop) ]
African
) African
EB9A Missense GAG - GCG  Glu - Ala ] [12][18][20]
American
) Caucasian [12][18][20]
ROOW Missense CGG - TGG Arg - Trp ]
(Italian) [21]
Y142Ter Nonsense c.426C > A Tyr — Stop Not specified [91[19]
] Gly - Ala -
G178Afs*31 Frameshift c.533delG ) Not specified [9][19]
(frameshift)
Table 1:
Summary of
Known
Pathogenic
Variants in
the PGAM2
Gene.

The W78X mutation results in a premature stop codon, leading to the production of a truncated
and nonfunctional enzyme.[8][17] Missense mutations, such as E89A and R90W, alter single
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amino acids in critical regions of the enzyme, disrupting its structure and catalytic activity.[12]
[20]

Molecular Pathophysiology

The primary function of PGAM in skeletal muscle is to facilitate a key step in glycolysis, the
metabolic pathway that breaks down glucose to produce ATP (adenosine triphosphate), the
main energy currency of the cell.
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Figure 2: Disruption of Glycolysis in PGAM Deficiency
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Figure 3: Diagnostic Workflow for PGAM Deficiency
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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